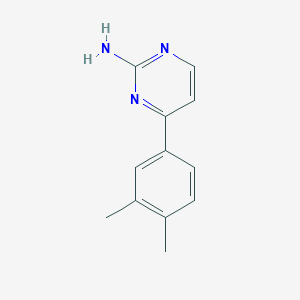

4-(3,4-Dimethylphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(7-9(8)2)11-5-6-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBORFHJCDTQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities. They inhibit the expression and activities of certain vital inflammatory mediators.

Mode of Action

Pyrimidines, in general, are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators.

Biochemical Pathways

Pyrimidines are known to affect various biochemical pathways related to inflammation.

Result of Action

Biochemical Analysis

Biochemical Properties

4-(3,4-Dimethylphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication. The interaction between this compound and PLK4 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing centriole duplication. This inhibition is significant in the context of cancer treatment, as PLK4 overexpression is often observed in various cancers.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it exhibits antiproliferative activity against breast cancer cells. The compound influences cell function by inhibiting PLK4, which leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PLK4. By binding to the active site of PLK4, the compound inhibits the enzyme’s activity, leading to the disruption of centriole duplication and cell cycle progression. This inhibition results in cell cycle arrest at the G0-G1 stage and induces apoptosis in cancer cells. The compound’s ability to inhibit PLK4 and its downstream effects on gene expression and cellular metabolism are key to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes. These properties suggest that this compound remains stable over extended periods, allowing for sustained inhibition of PLK4 and prolonged anticancer effects. Long-term studies have shown that the compound maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 and reduces cancer cell proliferation without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PLK4. The compound’s inhibition of PLK4 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound may undergo metabolic transformations in the liver, contributing to its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as cancer cells, where it exerts its inhibitory effects on PLK4. The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to the cytoplasm and nucleus, where it interacts with PLK4 and other biomolecules. This subcellular localization is critical for the compound’s ability to inhibit centriole duplication and induce apoptosis in cancer cells.

Biological Activity

4-(3,4-Dimethylphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry, where it has been investigated for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound's structure includes a pyrimidine ring substituted at the 4-position with a 3,4-dimethylphenyl group. This substitution pattern is critical as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. The mechanism typically involves:

- Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity that is crucial for cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various studies:

- Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell lines, with studies reporting IC50 values indicating effective cytotoxicity against leukemia and neuroblastoma cells. For instance, a derivative of this compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating potent anticancer properties .

- Antimicrobial Properties :

- Investigations have also revealed its potential as an antimicrobial agent, suggesting that it could be effective against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical processes, often utilizing methods such as Buchwald-Hartwig amination for creating aryl-pyrimidine derivatives. The yields for these reactions can vary significantly based on reaction conditions and substituent groups .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-(3,4-Dimethylphenyl)pyrimidin-2-amine.

Case Study: Cytotoxicity Evaluation

A study evaluated a series of 4-substituted pyrido[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain compounds exhibited selective cytotoxicity against breast and renal cancer cell lines. Notably, compounds derived from similar scaffolds demonstrated significant activity against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line, suggesting that structural modifications can enhance potency against specific cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the pyrimidine ring significantly impact biological activity. For instance, the presence of bulky groups like 3,4-dimethylphenyl enhances binding affinity to targets involved in tumor proliferation and survival pathways .

Other Pharmacological Activities

Beyond its anticancer applications, this compound may exhibit other pharmacological effects:

- Antimicrobial Activity : Pyrimidine derivatives have been reported to possess antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial and fungal infections .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine compounds can modulate inflammatory responses. This property could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Development

The synthesis of this compound typically involves palladium-catalyzed reactions or Buchwald-Hartwig amination protocols. These methods allow for the efficient generation of diverse analogs with varying substituents at the C-4 position of the pyrimidine ring .

Synthesis Example

A representative synthesis route includes:

- Formation of a common intermediate through nucleophilic substitution.

- Coupling with appropriate amines under optimized conditions to yield the target compound.

This synthetic flexibility facilitates the exploration of structure-activity relationships crucial for drug development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidin-2-amine Derivatives

Structural and Functional Insights

Lipophilicity (CLogP) :

- The 3,4-dimethylphenyl group in the target compound confers moderate lipophilicity (CLogP ~2.5), favorable for blood-brain barrier penetration. In contrast, the trifluoromethyl group in 2-(4-trifluoromethylphenyl)pyrimidin-4-amine increases lipophilicity (CLogP ~3.0) but may reduce solubility .

- Compound E (CLogP 1.99) demonstrates optimized lipophilic efficiency (LipE 6.01), a critical metric for balancing potency and pharmacokinetics in P-gp inhibition .

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, difluoromethoxy) enhance metabolic stability but may reduce binding affinity due to decreased electron density.

Biological Activity :

- Compound E () is a validated P-gp inhibitor, with its piperazinyl-cyclobutyl substituents likely enhancing target engagement. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further optimization .

- The benzodioxol-containing analog () introduces rigidity, which often improves binding affinity by reducing conformational entropy .

Key Research Findings

- P-Glycoprotein Inhibition : Piperazine-containing analogs (e.g., Compound E) show superior LipE values compared to simpler pyrimidines, suggesting that bulky substituents improve target engagement .

- Solubility vs. Permeability : Methoxy and difluoromethoxy groups () enhance aqueous solubility but may limit membrane permeability, whereas alkyl groups (e.g., dimethylphenyl) strike a balance .

- Structural Complexity : Compounds with fused rings (e.g., benzodioxol in ) or heterocycles (e.g., imidazole in ) exhibit higher molecular weights but improved selectivity in crystallographic studies .

Preparation Methods

Cyclization Using Guanidine Derivatives and α,β-Unsaturated Ketones

A method involves the reaction of substituted acetophenones or chalcones with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with guanidine hydrochloride or related guanidine derivatives.

- Step 1: Reaction of 3,4-dimethylacetophenone with DMF-DMA in dry toluene at 110 °C for approximately 18 hours produces an enaminone intermediate.

- Step 2: The intermediate is refluxed with guanidine hydrochloride in absolute ethanol with sodium ethoxide as a base to afford the pyrimidine ring system, yielding this compound in good yield (~73%).

This method leverages the cyclocondensation of the enaminone with guanidine to form the pyrimidine ring efficiently.

Buchwald-Hartwig Amination for Arylamination

Another approach involves palladium-catalyzed amination of 4-bromopyrimidine derivatives with 3,4-dimethylaniline or related aryl amines.

-

- Palladium catalysts such as Pd2(dba)3 or dichlorobis(triphenylphosphine)Pd(II).

- Ligands like xantphos improve reaction rates and yields.

- Bases such as sodium tert-butoxide or potassium carbonate.

- Solvents include toluene or DMF under nitrogen atmosphere at reflux temperatures.

-

- Yields range from moderate to good (31% to 56%) depending on conditions and substrates.

This method is advantageous for its versatility and applicability to various substituted pyrimidines.

Alternative Routes via Guanidino Benzoic Acid Esters

A related synthetic route involves the preparation of guanidino-substituted benzoic acid esters, which are then reacted with aryl-substituted α,β-unsaturated ketones under basic reflux conditions to form 4-(arylpyrimidin-2-yl)amino derivatives. Subsequent hydrazine hydrate treatment yields aroylhydrazides, which upon further reaction with isocyanates or isothiocyanates afford target compounds including pyrimidin-2-amines.

While this method is more complex and typically used for derivatives, it demonstrates the versatility of pyrimidine synthesis via guanidine chemistry.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization with Guanidine | 3,4-Dimethylacetophenone + DMF-DMA + Guanidine HCl | Sodium ethoxide | Ethanol | 18-24 h | ~73 | Efficient for pyrimidine ring formation |

| Buchwald-Hartwig Amination | 4-Bromopyrimidine + 3,4-Dimethylaniline | Pd2(dba)3 or PdCl2(PPh3)2 + xantphos | Toluene or DMF | 8 h reflux | 31-56 | Versatile; requires Pd catalyst and ligand |

| Guanidino Benzoic Ester Route | Guanidino benzoic esters + α,β-unsaturated ketones | NaOH | Ethanol | 48 h reflux | Variable | Multi-step, used for derivatives synthesis |

Detailed Research Findings and Notes

The cyclization method using DMF-DMA and guanidine hydrochloride is noted for its relatively straightforward procedure and good yields, making it suitable for scale-up in research labs.

Buchwald-Hartwig amination requires careful optimization of catalyst and ligand to improve yields. The use of xantphos ligand significantly enhances the reaction rate and product yield compared to other ligands.

The guanidino benzoic acid ester method is more complex but allows for the synthesis of a broader range of pyrimidine derivatives with potential biological activities, including anticancer properties.

Reaction conditions such as solvent choice, temperature, and base strength critically influence the efficiency and selectivity of the reactions.

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dimethylphenyl)pyrimidin-2-amine?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 3,4-dimethylphenyl-substituted acetophenones with guanidine carbonate in the presence of nanocatalysts (e.g., Fe₂O₃-MCM-41) under solvent-free conditions to enhance yield and reduce byproducts. Microwave-assisted synthesis can further accelerate the reaction .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify amine (–NH₂) and aromatic C–H stretches.

- Mass spectrometry (ESI-TOF) for molecular weight validation. X-ray crystallography is recommended for resolving ambiguities in molecular conformation .

Q. What initial biological screening assays are recommended for this compound?

- Enzymatic inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine's role in ATP-binding domains.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. How should researchers assess solubility and stability for in vitro studies?

- Solubility : Employ the shake-flask method with HPLC-UV quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).

- Stability : Conduct accelerated degradation studies under thermal (40–60°C) and photolytic (UV light) conditions .

Q. What are the recommended storage conditions?

Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. Stability can be validated via TGA/DSC analysis to monitor decomposition temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Use design of experiments (DOE) to vary parameters (catalyst loading, temperature, solvent ratios).

- Monitor reaction progress via HPLC and optimize purification using flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How to resolve contradictions in bioactivity data across different assays?

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).

- Validate cell membrane permeability using Caco-2 monolayer models and confirm solubility with dynamic light scattering (DLS) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Systematic substituent variation : Modify methyl groups on the phenyl ring or pyrimidine core to assess steric/electronic effects.

- Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases) and prioritize analogs .

Q. How to address discrepancies in cytotoxicity data between cell lines?

- Verify cell line authenticity via STR profiling.

- Standardize protocols (e.g., seeding density, serum concentration) and validate findings with transcriptomic profiling (RNA-seq) to identify off-target effects .

Q. What advanced computational methods support mechanistic studies?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity.

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.